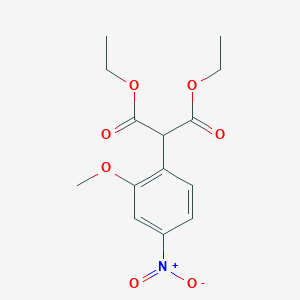
Diethyl 2-(2-methoxy-4-nitrophenyl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(2-methoxy-4-nitrophenyl)malonate is an organic compound with the molecular formula C14H17NO7 It is a derivative of malonic acid, where the hydrogen atoms on the methylene group are replaced by a 2-methoxy-4-nitrophenyl group and two ethyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-(2-methoxy-4-nitrophenyl)malonate can be synthesized through a multi-step process. One common method involves the alkylation of diethyl malonate with 2-methoxy-4-nitrobenzyl bromide in the presence of a base such as sodium ethoxide. The reaction typically occurs in anhydrous ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is often subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(2-methoxy-4-nitrophenyl)malonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Reduction of the nitro group: 2-amino-4-methoxyphenylmalonate.
Hydrolysis of ester groups: 2-(2-methoxy-4-nitrophenyl)malonic acid.
Substitution reactions: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-(2-methoxy-4-nitrophenyl)malonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drugs with anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of diethyl 2-(2-methoxy-4-nitrophenyl)malonate depends on the specific reactions it undergoes. For example, in nucleophilic aromatic substitution reactions, the methoxy group is displaced by a nucleophile, forming a new carbon-nucleophile bond. The nitro group acts as an electron-withdrawing group, stabilizing the transition state and facilitating the reaction. In reduction reactions, the nitro group is converted to an amino group, which can participate in further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the nitro and methoxy substituents.
Diethyl 2-(2-nitrophenyl)malonate: Similar structure but lacks the methoxy group.
Diethyl 2-(4-nitrophenyl)malonate: Similar structure but with the nitro group in a different position.
Uniqueness
Diethyl 2-(2-methoxy-4-nitrophenyl)malonate is unique due to the presence of both the methoxy and nitro groups on the aromatic ring. These substituents influence the compound’s reactivity and make it a versatile intermediate in organic synthesis. The combination of these functional groups allows for a wide range of chemical transformations, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C14H17NO7 |
|---|---|
Molecular Weight |
311.29 g/mol |
IUPAC Name |
diethyl 2-(2-methoxy-4-nitrophenyl)propanedioate |
InChI |
InChI=1S/C14H17NO7/c1-4-21-13(16)12(14(17)22-5-2)10-7-6-9(15(18)19)8-11(10)20-3/h6-8,12H,4-5H2,1-3H3 |
InChI Key |
NBPUJZAVOUBJHE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=C(C=C(C=C1)[N+](=O)[O-])OC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















